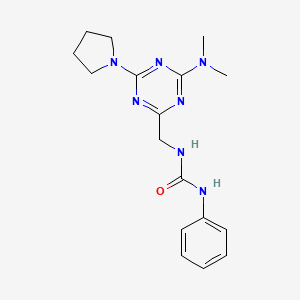
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a synthetic organic compound characterized by its complex molecular structure. This compound finds significance in various fields, particularly in chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea typically involves multi-step organic reactions. The starting materials include 1,3,5-triazine derivatives, which undergo a series of substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods: : In industrial settings, large-scale production of this compound necessitates optimization of reaction parameters to ensure efficiency and cost-effectiveness. Continuous-flow reactors and automated systems are often employed to enhance the scalability of the synthetic process.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often yielding derivatives with altered electronic properties.
Reduction: : Reduction reactions can modify the functional groups, resulting in different reactivity profiles.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common, given the presence of reactive sites on the triazine ring.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidizing agents like potassium permanganate and hydrogen peroxide.
Reduction Reagents: : Sodium borohydride and lithium aluminum hydride.
Substitution Reagents: : Various nucleophiles and bases under controlled pH and temperature conditions.
Major Products:
Aplicaciones Científicas De Investigación
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is widely studied in various scientific domains:
Chemistry: : Used as a precursor for synthesizing advanced materials and polymers with specific functionalities.
Biology: : Investigated for its potential as an inhibitor of certain enzymes, contributing to studies in enzymology and metabolism.
Medicine: : Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: : Utilized in the manufacture of specialty chemicals and as a component in various industrial formulations.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions. It binds to target proteins or enzymes, influencing their activity. The pathways involved often include inhibition of enzyme action or modulation of receptor function, which can lead to desired pharmacological outcomes in medicinal applications.
Comparación Con Compuestos Similares
Compared to other triazine and urea derivatives, 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylurea stands out due to its unique substituent pattern, which imparts distinct chemical and biological properties. Other similar compounds include:
1,3,5-Triazine derivatives: : Known for their wide range of applications in different fields due to their versatile reactivity.
Phenylurea derivatives: : Often used in agriculture as herbicides, but their structural variations lead to different activities.
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-23(2)15-20-14(21-16(22-15)24-10-6-7-11-24)12-18-17(25)19-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3,(H2,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIEIPBUPSTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
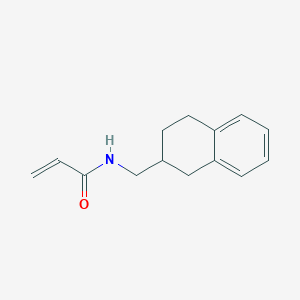
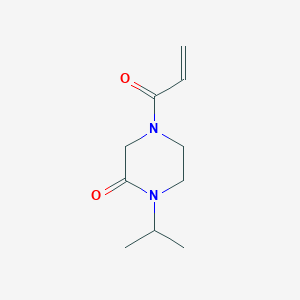
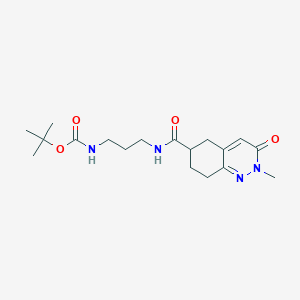
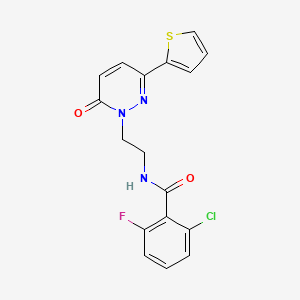
![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)

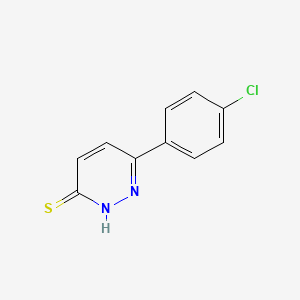
![4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2430756.png)
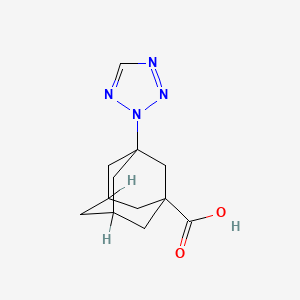
![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)
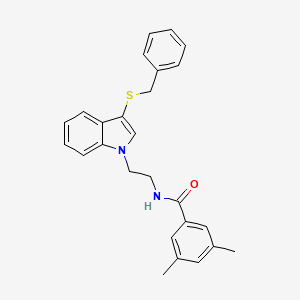
![(5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430761.png)
![N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2430762.png)
![[4-(But-3-en-1-yl)phenyl]boronic acid](/img/structure/B2430763.png)
